Thiacetazone

Catalog No.
S545200
CAS No.
104-06-3
M.F
C10H12N4OS
M. Wt
236.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiacetazone

CAS Number

104-06-3

Product Name

Thiacetazone

IUPAC Name

N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)

InChI Key

SRVJKTDHMYAMHA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Solubility

Soluble in DMSO

Synonyms

Ambathizon, Amithiozone, Conteben, Parazone, TB I 698, TB I-698, TB I698, TBI 698, TBI-698, TBI698, Thiacetazone, Thioacetazon, Thioacetazone

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N

Description

The exact mass of the compound Thioacetazone is 236.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3550. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity:

Thioacetazone exhibits antibacterial properties against a range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies suggest it disrupts the bacterium's iron metabolism, hindering its growth and survival [].

Antiparasitic Potential:

Research has investigated the effectiveness of thioacetazone against parasitic infections. It shows promise against Trypanosoma cruzi, the parasite responsible for Chagas disease []. The mechanism of action is still under investigation, but it's believed to involve inhibition of parasite enzymes essential for their survival.

Antitumor Properties:

Studies have explored the antitumor potential of thioacetazone. It appears to interfere with the cell cycle progression of cancer cells, potentially leading to their death []. However, further research is needed to determine its efficacy and safety in cancer treatment.

Drug Repurposing:

Due to its established antibacterial properties, thioacetazone is being explored for repurposing against emerging drug-resistant bacterial strains. Research is ongoing to investigate its effectiveness against these resistant pathogens [].

Thiacetazone, also known as thioacetazone or amithiozone, is an antibiotic compound primarily used in the treatment of tuberculosis. It was first synthesized in the 1940s by Behnisch and Schmidt and later clinically investigated by Gerhard Domagk and his team. Thiacetazone exhibits activity against Mycobacterium tuberculosis, although its use has diminished due to toxicity concerns and the availability of more effective anti-tuberculosis medications. The compound's chemical formula is C10H12N4OSC_{10}H_{12}N_{4}OS, with a molar mass of approximately 236.29g/mol236.29\,g/mol .

  • The exact mechanism by which thioacetazone inhibits Mycobacterium tuberculosis growth remains unclear [].
  • Some theories suggest it might interfere with mycolic acid synthesis, a critical component of the bacterial cell wall [].
  • Further research is needed to fully understand its mechanism of action.
  • Thioacetazone is known to be a toxic compound, with side effects including gastrointestinal upset, skin reactions, and even psychosis [, ].
  • The risk of severe side effects, particularly in HIV-positive patients, has significantly limited its use [].
  • Due to its toxicity and the availability of safer and more effective anti-TB drugs, thioacetazone is not recommended for routine treatment [].

Thiacetazone operates as a prodrug, necessitating activation by a bacterial monooxygenase known as EthA to exert its therapeutic effects. This activation leads to the compound's interaction with mycolic acid synthesis pathways, which are crucial for the integrity of the bacterial cell wall. Specifically, thiacetazone is believed to inhibit cyclopropanation reactions mediated by cyclopropane mycolic acid synthases (CMASs), resulting in altered mycolic acid profiles that compromise cell function .

Thiacetazone can be synthesized through various methods, typically involving the reaction of thiosemicarbazone derivatives with appropriate aldehydes or ketones. A common synthetic route includes:

  • Starting Materials: Thiosemicarbazide and 4-acetylaminobenzaldehyde.
  • Reaction: These components undergo condensation in the presence of an acid catalyst.
  • Purification: The resulting product is then purified through recrystallization or chromatography techniques.

This synthetic approach allows for the modification of substituents on the aromatic ring, potentially leading to analogues with varying biological activities .

Thiacetazone's primary application lies in its use as an antitubercular drug, particularly in developing countries where it remains a cost-effective option for tuberculosis treatment protocols. Its role has shifted over time; while it was once a frontline treatment, it is now often used in conjunction with other drugs to prevent resistance development. Additionally, thiacetazone is occasionally employed in research settings to study mycolic acid metabolism and resistance mechanisms in Mycobacterium species .

Research indicates that thiacetazone interacts significantly with various biological systems. Notably, it requires activation by EthA for its antitubercular effects, and mutations in the ethA gene can confer resistance not only to thiacetazone but also to ethionamide, another related drug. Studies have shown that thiacetazone can induce severe skin reactions in certain populations, particularly among individuals with HIV, highlighting the importance of understanding drug interactions and patient-specific factors in therapeutic contexts .

Several compounds share structural and functional similarities with thiacetazone. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypeMechanism of ActionUnique Features
EthionamideThioamideInhibits mycolic acid synthesisMore potent than thiacetazone; requires EthA activation
IsoniazidHydrazideInhibits mycolic acid synthesisFirst-line treatment for tuberculosis; less toxic
RifampicinAnsamycinInhibits bacterial RNA polymeraseBroad-spectrum activity; used in combination therapy
PyrazinamidePyrazine derivativeDisrupts mycobacterial metabolismEffective against dormant bacilli
StreptomycinAminoglycosideInhibits protein synthesisOften used in combination therapy

Thiacetazone's uniqueness lies in its low cost and stability under harsh conditions, making it valuable in specific regions despite its toxicity profile .

Thiacetazone presents as an organic compound with the molecular formula C₁₀H₁₂N₄OS and a molecular weight of 236.29 grams per mole [1] [2] [3]. The compound contains ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a specific structural configuration that defines its chemical and biological properties [3]. The exact mass of thiacetazone has been determined through high-resolution mass spectrometry to be 236.073182 atomic mass units [4].

Structural Features and Thiosemicarbazone Scaffold

Core Structural Framework

Thiacetazone belongs to the class of thiosemicarbazone compounds, which are characterized by the presence of a thiosemicarbazone scaffold [5] [6]. The thiosemicarbazone moiety is an organosulfur compound with the general formula H₂NC(S)NHN=CR₂, where the CSN₃ core atoms are coplanar [6]. This structural arrangement provides the foundational chemical framework that underlies thiacetazone's biological activity.

The complete International Union of Pure and Applied Chemistry name for thiacetazone is N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide [1] [7]. The structural formula reveals a benzene ring substituted with both an acetamide group and a thiosemicarbazone moiety, creating a conjugated system that influences the compound's electronic properties and biological interactions.

Structural Components and Connectivity

The thiacetazone molecule comprises several distinct structural components connected through specific bonding patterns. The aromatic benzene ring serves as the central scaffold, with para-substitution creating a symmetric arrangement of functional groups [7]. The acetamide group (-NHCOCH₃) is attached directly to the benzene ring, while the thiosemicarbazone moiety (-CH=NNH-CS-NH₂) extends from the opposite para position [7].

The structural connectivity follows a specific pattern where the acetamide nitrogen forms an amide bond with the aromatic carbon, and the benzylidene carbon creates an azomethine linkage (C=N) with the thiosemicarbazone nitrogen [8]. This arrangement results in an extended conjugated system that influences both the electronic distribution and the chemical reactivity of the molecule.

Physical Properties

Solubility Characteristics

Thiacetazone exhibits distinctive solubility patterns across different solvent systems, which are critical for its formulation and analytical characterization. The compound demonstrates complete insolubility in water, making it unsuitable for direct aqueous applications [7] [9]. However, thiacetazone shows excellent solubility in dimethyl sulfoxide, with concentrations reaching approximately 30 milligrams per milliliter [9] [10].

The solubility profile extends to organic solvents with varying degrees of compatibility. Thiacetazone dissolves readily in hot absolute ethanol but shows very limited solubility in cold ethanol [7]. The compound remains insoluble in common organic solvents including acetone, benzene, carbon tetrachloride, chloroform, carbon disulfide, and petroleum ether [7]. For aqueous buffer systems, thiacetazone achieves a maximum solubility of approximately 0.25 milligrams per milliliter in a 1:3 mixture of dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 [9].

Solvent SystemSolubility Profile
WaterInsoluble
Dimethyl sulfoxide~30 mg/mL
Hot absolute ethanolSoluble
Cold absolute ethanolVery sparingly soluble
AcetoneInsoluble
BenzeneInsoluble
ChloroformInsoluble
DMSO:PBS (1:3, pH 7.2)~0.25 mg/mL
Propylene glycol~1%

Stability Parameters

Thiacetazone demonstrates specific stability characteristics that influence its storage and handling requirements. The compound exhibits photosensitivity, darkening upon exposure to light, which necessitates storage under light-protected conditions [7]. This photodegradation represents a significant stability concern that affects both the compound's appearance and potentially its chemical integrity.

The recommended storage temperature for thiacetazone is -20°C, indicating requirements for frozen storage to maintain long-term stability [11] [10]. Under these conditions, the compound maintains its chemical properties for extended periods. The predicted pKa value of 11.35 ± 0.70 indicates that thiacetazone behaves as a weak base under physiological conditions [11] [12].

Melting Point Determination

Spectroscopic Profiles

Infrared Spectroscopic Analysis

Infrared spectroscopy provides detailed information about the functional groups present in thiacetazone through characteristic vibrational modes. The compound exhibits several distinctive infrared absorption bands that correspond to specific molecular vibrations within its structure.

The nitrogen-hydrogen stretching vibrations appear in the region of 3400-3250 cm⁻¹, corresponding to the primary amine group (-NH₂) within the thiosemicarbazone moiety [13] [14]. These N-H stretches typically manifest as multiple peaks due to symmetric and asymmetric stretching modes of the amino group.

The carbon-nitrogen double bond (C=N) stretching vibration, characteristic of the azomethine linkage, appears around 1590-1600 cm⁻¹ [13] [14]. This absorption is particularly diagnostic for thiosemicarbazone compounds and provides confirmation of the imine functionality within the molecular structure.

The carbon-sulfur double bond (C=S) stretching vibration occurs in the region of 1280-1290 cm⁻¹, which is characteristic of the thiocarbonyl group [13] [14]. This absorption is shifted to lower frequency compared to carbonyl stretches due to the lower electronegativity of sulfur compared to oxygen.

Functional GroupWavenumber Range (cm⁻¹)Assignment
N-H stretch3400-3250Primary amine
C=N stretch1590-1600Azomethine
C=S stretch1280-1290Thiocarbonyl
Aromatic C=C1600-1500Benzene ring
Amide C=O~1650Acetamide

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information about thiacetazone through the analysis of proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct chemical shifts corresponding to different proton environments.

The acetyl methyl group protons appear as a singlet at approximately 2.0 parts per million in deuterated dimethyl sulfoxide [14]. This signal integrates for three protons and appears as a sharp singlet due to the lack of coupling with adjacent protons. The chemical shift is consistent with methyl groups adjacent to carbonyl functionalities.

The aromatic protons appear in the characteristic aromatic region between 7.4-7.8 parts per million [14]. The benzene ring protons show complex coupling patterns due to the para-disubstitution pattern, typically appearing as two sets of doublets corresponding to the two different aromatic environments created by the electron-withdrawing and electron-donating substituents.

The azomethine proton (CH=N) appears as a singlet at approximately 8.0 parts per million [14]. This downfield chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the extended conjugation within the thiosemicarbazone system.

The amide proton and thiosemicarbazone NH protons appear as broad signals in the range of 5-9 parts per million, with exact positions dependent on concentration, temperature, and solvent conditions [14]. These exchangeable protons often appear as broad singlets due to rapid exchange processes.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of thiacetazone provides molecular weight confirmation and structural information through fragmentation patterns. Under electrospray ionization conditions in positive ion mode, thiacetazone generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 237.081 [4].

The exact mass determination confirms the molecular formula C₁₀H₁₂N₄OS with a calculated exact mass of 236.073182 atomic mass units [4]. The difference between the observed and calculated masses falls within acceptable limits for high-resolution mass spectrometry, providing definitive molecular formula confirmation.

The fragmentation pattern of thiacetazone under collision-induced dissociation conditions reveals characteristic fragmentation pathways typical of thiosemicarbazone compounds. The molecule tends to fragment at the azomethine linkage, generating fragment ions corresponding to the acetanilide portion and the thiosemicarbazone moiety [4].

Common fragmentation patterns include loss of the acetyl group (loss of 43 mass units), cleavage of the azomethine bond, and formation of stable aromatic cations. The thiosemicarbazone portion can undergo further fragmentation with loss of hydrogen sulfide or ammonia, depending on the activation energy applied during analysis [4].

Ion Typem/zAssignment
[M+H]⁺237.081Protonated molecular ion
[M-COCH₃]⁺194Loss of acetyl group
[C₇H₆NO]⁺120Acetanilide fragment
[C₃H₆N₃S]⁺116Thiosemicarbazone fragment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

236.07318219 g/mol

Monoisotopic Mass

236.07318219 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MMG78X7SSR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amithiozone is a thiosemicarbazone antimycobacterial agent with activity against isoniazid-resistant strains of Mycobacterium tuberculosis.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AK - Other drugs for treatment of tuberculosis
J04AK07 - Thioacetazone

Pictograms

Irritant

Irritant

Other CAS

104-06-3

Wikipedia

Thioacetazone

Dates

Modify: 2023-08-15
1: Falzon D, Hill G, Pal SN, Suwankesawong W, Jaramillo E. Pharmacovigilance and tuberculosis: applying the lessons of thioacetazone. Bull World Health Organ. 2014 Dec 1;92(12):918-9. doi: 10.2471/BLT.14.142570. Epub 2014 Oct 7. PubMed PMID: 25552777; PubMed Central PMCID: PMC4264398.
2: Miller AB, Nunn AJ, Robinson DK, Ferguson GC, Fox W, Tall R. A second international co-operative investigation into thioacetazone side-effects. 1. The influence of a vitamin and antihistamine supplement. Bull World Health Organ. 1970;43(1):107-25. PubMed PMID: 4098113; PubMed Central PMCID: PMC2427656.
3: Isoniazid plus thioacetazone compared with two regimens of isoniazid plus PAS in the domiciliary treatment of pulmonary tuberculosis in South Indian patients. Bull World Health Organ. 1966;34(4):483-515. PubMed PMID: 4161578; PubMed Central PMCID: PMC2475999.
4: Leowski J. Thioacetazone--a review. Indian J Chest Dis Allied Sci. 1982 Apr-Sep;24(2-3):184-9. PubMed PMID: 6187675.
5: Svinchuk VS, Kramarenko VF, Orlinskiĭ MM. [Determination of thioacetazone in biological material]. Farm Zh. 1978 Jul-Sep;(4):48-50. Ukrainian. PubMed PMID: 80331.
6: [Thioacetazone (thiosemicarbazone of p. acetylaminobenzoic aldehyde)]. Ann Pharm Fr. 1951 May;9(5):369-70. Undetermined Language. PubMed PMID: 14868952.
7: Molnár L, Sivák M. [Decomposition of thioacetazone through ultraviolet radiation]. Pharmazie. 1974 Jun;29(6):417. German. PubMed PMID: 4136333.
8: ASAHI Y. KINETIC STUDY OF HYDROLYSIS OF THIOACETAZONE AND ITS RELATED COMPOUNDS. Chem Pharm Bull (Tokyo). 1963 Oct;11:1241-6. PubMed PMID: 14075276.
9: Laĭpanov AKh. [Photocolorimetric method of the quantitative determination of thioacetazone]. Farm Zh. 1976 Sep-Oct;31(5):55-7. Ukrainian. PubMed PMID: 67969.
10: Slouka J. [1-Aryl-6-azauracils. 11. Synthesis of some thioacetazone analogs]. Pharmazie. 1971 Aug;26(8):466-7. German. PubMed PMID: 4107821.
11: Miller AB, Fox W, Tall R. An international co-operative investigation into thiacetazone (thioacetazone) side-effects. Tubercle. 1966 Mar;47(1):33-74. PubMed PMID: 4160812.
12: POHLOUDEK-FABINI R, GOECKERITZ D, BRUECKNER H. [Proposals for the DAB 7. Part 1. Thioacetazone]. Pharmazie. 1959 Nov;14:601-5. German. PubMed PMID: 14433665.
13: LAVIRON P, LAURET L, KERBASTARD P, JARDIN C, PFISTER R. [Weekly injection of thioacetazone in chaulmoogra suspensions in the treatment of leprosy]. Med Trop (Mars). 1957 Nov-Dec;17(6):809-14. French. PubMed PMID: 13515783.
14: Belardinelli JM, Morbidoni HR. Recycling and refurbishing old antitubercular drugs: the encouraging case of inhibitors of mycolic acid biosynthesis. Expert Rev Anti Infect Ther. 2013 Apr;11(4):429-40. doi: 10.1586/eri.13.24. Review. PubMed PMID: 23566152.
15: ASAHI Y. POLAROGRAPHY OF THIOACETAZONE AND ITS RELATED COMPOUNDS. Chem Pharm Bull (Tokyo). 1963 Jul;11:930-8. PubMed PMID: 14075266.
16: Rieder HL, Enarson DA. Rebuttal: time to call a halt to emotions in the assessment of thioacetazone. Tuber Lung Dis. 1996 Apr;77(2):109-11. PubMed PMID: 8762843.
17: Molnár L, Gergöová H. [AC-polarographic determination of thioacetazone and its decomposition products in biological material]. Arzneimittelforschung. 1974 Nov;24(11):1731-3. German. PubMed PMID: 4141257.
18: Gürsel A, Ulgenalp I, Gürdag G. Observations on resistance, regional distribution and inter-laboratory differences in resistance to thioacetazone in Turkey. Bull Int Union Tuberc. 1971 Dec;46:29-32. PubMed PMID: 4118742.
19: Lawn SD, Griffin GE. Further consequences of thioacetazone-induced cutaneous reactions. Int J Tuberc Lung Dis. 2000 Jan;4(1):92-3. PubMed PMID: 10654652.
20: Severe hypersensitivity reactions among HIV-seropositive patients with tuberculosis treated with thioacetazone. Wkly Epidemiol Rec. 1992 Jan 10;67(1-2):1-3. English, French. PubMed PMID: 1371055.

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